2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

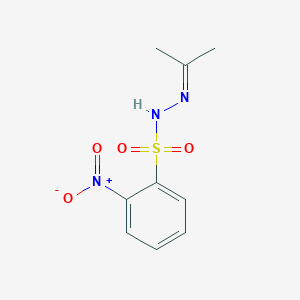

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide. This name precisely describes the structural arrangement where a benzene ring carries both a nitro group at the ortho position and a sulfonamide group that is further substituted with a propan-2-ylideneamino moiety. The IUPAC nomenclature follows the standard conventions for naming complex organic molecules containing multiple functional groups, with the benzene ring serving as the principal structural framework.

The molecular structure can be represented through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(=NNS(=O)(=O)C1=CC=CC=C1N+[O-])C, which provides a linear textual description of the compound's connectivity. The International Chemical Identifier string is InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3, offering a standardized computer-readable format for the structure. The corresponding International Chemical Identifier Key is SBNYNTYNEJTMQO-UHFFFAOYSA-N, which serves as a fixed-length condensed representation of the full International Chemical Identifier.

The three-dimensional structural conformation of 2-nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide exhibits specific geometric arrangements due to the presence of the isopropylidene group and the sulfonohydrazide linkage. The compound adopts conformations that minimize steric hindrance between the bulky substituents while maintaining optimal electronic interactions between the various functional groups. Crystallographic studies have revealed that the compound can adopt multiple conformational states, with ten different conformers being computationally identified in three-dimensional space.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service Registry Number for this compound is 6655-27-2, which serves as the unique numerical identifier assigned by the Chemical Abstracts Service. This registry number is universally recognized and used across chemical databases, literature, and commercial sources to ensure unambiguous identification of the compound. The European Community number associated with this compound is 678-577-9, providing an additional regulatory identifier used within European chemical registration systems.

The compound is known by numerous alternative names and synonyms that reflect different naming conventions and structural perspectives. The most commonly encountered alternative designation is N'-Isopropylidene-2-nitrobenzenesulfonohydrazide, which emphasizes the isopropylidene substitution pattern. Another frequently used synonym is N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, which highlights the hydrazine structural component. The compound is also referred to as Acetone 2-nitrobenzenesulfonylhydrazone, indicating its relationship to acetone through the hydrazone formation.

Additional synonyms include 2-nitro-N'-(propan-2-ylidene)benzenesulfono hydrazide, which provides a more descriptive structural name. In some commercial and research contexts, the compound is abbreviated as IPNBSH, representing Isopropylidene-2-nitrobenzenesulfonohydrazide. The MDL number MFCD09800525 serves as another unique identifier used in chemical inventory systems. The DSSTox Substance ID DTXSID70474976 provides identification within the Distributed Structure-Searchable Toxicity Database.

Table 1: Primary Identifiers and Synonyms for this compound

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 6655-27-2 |

| European Community Number | 678-577-9 |

| MDL Number | MFCD09800525 |

| DSSTox Substance ID | DTXSID70474976 |

| PubChem CID | 11974266 |

| Primary IUPAC Name | 2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide |

| Common Synonym 1 | N'-Isopropylidene-2-nitrobenzenesulfonohydrazide |

| Common Synonym 2 | N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine |

| Common Synonym 3 | Acetone 2-nitrobenzenesulfonylhydrazone |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C9H11N3O4S, indicating a composition of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom. This molecular composition reflects the presence of multiple functional groups including the aromatic benzene ring system, the nitro group contributing one nitrogen and two oxygen atoms, the sulfonyl group providing the sulfur and two additional oxygen atoms, and the hydrazide-isopropylidene portion containing the remaining nitrogen atoms.

The molecular weight of the compound is 257.27 grams per mole, as computed by PubChem using standard atomic masses. This molecular weight places the compound in the category of mid-sized organic molecules suitable for various synthetic applications. The relatively moderate molecular weight contributes to the compound's handling characteristics and solubility properties in different solvents. Commercial suppliers typically report the molecular weight with consistent precision, with most sources citing the value as 257.27 g/mol.

The elemental composition can be analyzed in terms of percentage by mass for each constituent element. Carbon represents approximately 42.02% of the total molecular weight, hydrogen accounts for 4.31%, nitrogen contributes 16.34%, oxygen provides 24.89%, and sulfur comprises 12.46% of the total mass. This distribution reflects the presence of multiple heteroatoms, particularly nitrogen and oxygen, which contribute significantly to the compound's reactivity and physical properties.

Table 2: Molecular Composition Analysis of this compound

| Element | Count | Atomic Mass (u) | Total Mass (u) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | 9 | 12.011 | 108.099 | 42.02 |

| Hydrogen | 11 | 1.008 | 11.088 | 4.31 |

| Nitrogen | 3 | 14.007 | 42.021 | 16.34 |

| Oxygen | 4 | 15.999 | 63.996 | 24.89 |

| Sulfur | 1 | 32.065 | 32.065 | 12.46 |

| Total | 28 | - | 257.269 | 100.00 |

The physical state of this compound at standard conditions is that of a solid material. Commercial sources describe the appearance as an off-white to white solid, indicating high purity when properly synthesized and stored. The melting point has been reported with some variation among different sources, with experimental values ranging from 131-135°C according to Sigma-Aldrich to 147-148°C with decomposition as reported by Hoffman Chemicals. This variation may reflect differences in purity, measurement conditions, or the tendency of the compound to decompose upon heating.

The density of the compound has been predicted to be 1.41 ± 0.1 g/cm³, indicating a relatively dense solid structure consistent with the presence of multiple heteroatoms and the aromatic ring system. The predicted boiling point of 421.3 ± 47.0°C at 760 Torr suggests thermal decomposition would likely occur before normal boiling under standard atmospheric conditions, which is consistent with the observed decomposition during melting point determination.

Eigenschaften

IUPAC Name |

2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNYNTYNEJTMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474976 | |

| Record name | 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6655-27-2 | |

| Record name | 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-Isopropylidene-2-nitrobenzenesulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Route

The synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide typically involves the condensation of 2-nitrobenzenesulfonyl hydrazide with acetone under controlled conditions. The key step is the formation of the hydrazone linkage between the sulfonohydrazide and the ketone (acetone), yielding the isopropylidene derivative.

Detailed Experimental Procedure

- Starting Material: 2-nitrobenzenesulfonyl hydrazide (2a)

- Reagent: Acetone (as the ketone source)

- Conditions:

- Dissolve 2a (2.52 g, 11.6 mmol) in acetone (10 mL)

- Stir vigorously under an inert atmosphere (argon) at 0 °C for 1 hour

- Warm the reaction mixture to room temperature (23 °C)

- Concentrate under reduced pressure to isolate the hydrazone product

- Yield: 2.84 g (95%) of this compound as a white solid.

Reaction Optimization and Variations

A study on the preparation of various N-sulfonylhydrazone reagents, including the 2-nitro derivative, showed that the choice of sulfonylhydrazide and reaction conditions significantly affects yield and purity. The condensation with acetone is generally straightforward, but reaction time, temperature, and solvent choice can be optimized for best results.

Purification

The product is typically purified by concentration under reduced pressure followed by recrystallization from suitable solvents such as dichloromethane/hexane or by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

Supporting Research Findings

Reaction Mechanism Insights

The condensation involves nucleophilic attack of the sulfonohydrazide nitrogen on the carbonyl carbon of acetone, followed by dehydration to form the hydrazone. The nitro group on the benzene ring influences the electronic properties, stabilizing the hydrazone and facilitating isolation as a crystalline solid.

Comparative Studies

- The 2-nitro derivative shows superior stability and reactivity compared to other sulfonylhydrazones in reductive transformations, as demonstrated in palladium-catalyzed allylic reductions and monoalkyl diazene synthesis.

- The reagent is preferred over N-benzenesulfonyl hydrazide (NBSH) in certain reductive transposition reactions due to better yields and milder conditions.

Summary Table of Preparation Conditions and Yields

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonohydrazides.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Role as a Reagent and Intermediate

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is primarily utilized as a reagent in organic synthesis. It serves as an intermediate in the production of various organic compounds, facilitating multi-step synthesis processes. Specifically, it acts as a dehydrating agent, enhancing reaction yields by absorbing water produced during chemical reactions.

Case Study: Synthesis of Bicyclic Compounds

The compound is employed in synthesizing bicycloundecadienones and bicyclodecadienones through carbonylative cycloaddition reactions. These reactions highlight its versatility and importance in creating complex molecular structures.

Medicinal Chemistry

Synthesis of Antitumor Agents

In medicinal chemistry, this compound is involved in synthesizing biologically active compounds such as (-)-Acylfulvene and (-)-irofulven, both recognized for their antitumor properties. The compound's unique structure allows it to participate effectively in the synthesis of these critical pharmaceuticals.

Polymer Chemistry

Antioxidant and Light Stabilizer

The compound is used as an antioxidant and light stabilizer in polymer formulations. By preventing oxidative degradation and enhancing lightfastness, it contributes to the durability and longevity of polymer products.

Industrial Chemistry

Manufacturing Chemical Compounds

In industrial settings, this compound is utilized as a reactant in various chemical processes. Its application enables the production of a wide range of chemicals on an industrial scale, showcasing its significance beyond laboratory settings.

Wirkmechanismus

The mechanism of action of 2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components . The sulfonohydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Sulfonohydrazide Derivatives

Key Observations :

Key Observations :

- Sonocrystallization (e.g., for N’-(propan-2-ylidene)-isonicotinohydrazide) reduces crystal size to 0.2 µm, enhancing surface area for pharmaceutical applications .

- Deep eutectic solvents improve yields (90–95%) for iodinated benzohydrazides compared to traditional volatile solvents (60–70%) .

Spectral and Thermal Properties

Table 3: Comparative Spectral and Thermal Data

Biologische Aktivität

Overview

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, with the chemical formula C9H11N3O4S and CAS number 6655-27-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11N3O4S

- Molecular Weight : 245.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various biomolecules, influencing cellular processes. It is hypothesized that the nitro group plays a critical role in its reactivity and biological effects, potentially leading to the inhibition of specific enzymes or modulation of signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness varies based on concentration and the type of microorganism tested.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis in cancerous cells while sparing normal cells.

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess the inhibitory effects.

- Results : The compound demonstrated significant inhibition zones, indicating potent antibacterial properties.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : A dose-dependent reduction in cell viability was observed, suggesting potential use as an anticancer agent.

Data Table on Biological Activities

| Activity Type | Target Organism/Cell Line | Method Used | Results |

|---|---|---|---|

| Antimicrobial | E. coli | Disk diffusion | Significant inhibition |

| Antimicrobial | S. aureus | Disk diffusion | Significant inhibition |

| Cytotoxicity | HeLa (cervical cancer) | MTT assay | Dose-dependent viability loss |

| Cytotoxicity | MCF-7 (breast cancer) | MTT assay | Dose-dependent viability loss |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, predictions suggest good gastrointestinal absorption and potential blood-brain barrier permeability. Further studies are necessary to elucidate its distribution, metabolism, and excretion pathways.

Q & A

Q. What are the optimized synthetic routes for preparing 2-nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, and how can purity be ensured?

The compound is typically synthesized via condensation of 2-nitrobenzenesulfonohydrazide with acetone derivatives under reflux in methanol, catalyzed by acetic acid. Reaction monitoring via TLC and purification by recrystallization (e.g., using methanol) ensures high purity (>98%) . Yield optimization requires controlled stoichiometry and reaction time (3–6 hours). Impurity profiles can be analyzed using HPLC or ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- ¹H/¹³C NMR : Identify hydrazone protons (δ 10–11 ppm) and sulfonamide groups (δ 7.5–8.5 ppm for aromatic protons) .

- FTIR : Confirm C=N stretches (~1600 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry and confirm the (E)-configuration of the hydrazone moiety .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Thermal stability is evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Solubility profiles in polar/non-polar solvents (e.g., DMSO, methanol) should be tested for storage and reaction compatibility. Hydrolytic stability under acidic/basic conditions can be monitored using UV-Vis spectroscopy .

Q. What are the common synthetic derivatives of this compound, and how do structural modifications affect reactivity?

Substitutions at the sulfonamide or hydrazone groups (e.g., halogenation, methoxy additions) alter electronic properties and reactivity. For example, nitro-to-amine reduction enhances nucleophilicity, enabling coupling reactions for sensor development .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Crystallization difficulties due to flexibility in the hydrazone moiety require slow evaporation from methanol/ethanol. SHELXL (via WinGX) is recommended for refinement, with attention to anisotropic displacement parameters for non-H atoms. Twinning or disorder in the propan-2-ylidene group may necessitate high-resolution data (Mo-Kα, λ = 0.71073 Å) .

Q. How can computational modeling (e.g., DFT, molecular docking) enhance understanding of this compound’s interactions?

- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO) for reactivity predictions.

- Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonamide and nitro groups as key interaction sites .

Q. What mechanistic insights explain its role in selective ion sensing (e.g., As³⁺)?

The hydrazone moiety acts as a chelating ligand, forming stable complexes with As³⁺ via N and O donor atoms. Selectivity is achieved through steric and electronic tuning of the nitro and sulfonyl groups, as demonstrated via cyclic voltammetry and UV-Vis titration .

Q. How does this compound perform in biological assays, and what are its limitations in pharmacological studies?

In cytotoxicity assays (e.g., Allium cepa), dose-dependent effects (6.25–100 µM) reveal genotoxic thresholds. Poor aqueous solubility often limits bioavailability, necessitating prodrug strategies or nanoformulation .

Q. What advanced analytical methods resolve contradictions in reported reaction pathways?

Conflicting data on nitro-group reactivity can be addressed via isotopic labeling (¹⁵N NMR) or in situ FTIR to track intermediate formation. Comparative studies using LC-MS/MS differentiate between competing mechanisms (e.g., nucleophilic vs. radical pathways) .

Q. How can researchers leverage crystallographic data to predict supramolecular interactions?

Hirshfeld surface analysis (CrystalExplorer) identifies key intermolecular contacts (e.g., C–H⋯O, π-π stacking) that stabilize the lattice. These insights guide co-crystal design for enhanced material properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.